tripotassium;(1R)-4-(4-phenylphenyl)-1-phosphonatobutane-1-sulfonate
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Overview
Description
Tripotassium;(1R)-4-(4-phenylphenyl)-1-phosphonatobutane-1-sulfonate is a complex organic compound that features a unique combination of functional groups, including a phosphonate and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium;(1R)-4-(4-phenylphenyl)-1-phosphonatobutane-1-sulfonate typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the phenyl and butane groups. The phosphonate and sulfonate groups are then introduced through specific reactions that ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts and optimized reaction conditions to maximize yield and purity. The process would likely be carried out in a controlled environment to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Tripotassium;(1R)-4-(4-phenylphenyl)-1-phosphonatobutane-1-sulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of the phosphonate and sulfonate groups.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new compounds with different properties.
Substitution: The phenyl groups can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the phosphonate and sulfonate groups, while substitution reactions can introduce new functional groups to the phenyl rings.
Scientific Research Applications
Tripotassium;(1R)-4-(4-phenylphenyl)-1-phosphonatobutane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules with specific functional groups.
Biology: The compound can be used in studies involving enzyme inhibition, protein interactions, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, materials science, and other industrial processes.
Mechanism of Action
The mechanism of action of tripotassium;(1R)-4-(4-phenylphenyl)-1-phosphonatobutane-1-sulfonate involves its interaction with specific molecular targets. The phosphonate and sulfonate groups can form strong interactions with enzymes, proteins, and other biomolecules, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Tripotassium;(1R)-4-(4-phenylphenyl)-1-phosphonatobutane-1-sulfonate: shares similarities with other compounds that have phosphonate and sulfonate groups, such as:
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with a distinct set of molecular targets, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H16K3O6PS |
---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
tripotassium;(1R)-4-(4-phenylphenyl)-1-phosphonatobutane-1-sulfonate |
InChI |
InChI=1S/C16H19O6PS.3K/c17-23(18,19)16(24(20,21)22)8-4-5-13-9-11-15(12-10-13)14-6-2-1-3-7-14;;;/h1-3,6-7,9-12,16H,4-5,8H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3/t16-;;;/m1.../s1 |
InChI Key |
LBNUOQAEVSXSSE-UFRNLTNDSA-K |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCC[C@H](P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
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